molecular formula C23H22N4O4S2 B3014295 N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-43-1

N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B3014295
M. Wt: 482.57
InChI Key: SBSDKBXDOMSXNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves a multi-step process starting with citrazinic acid as the initial material. The process includes the formation of α,β-unsaturated ketones, which are then condensed with cyanothio-acetamide to yield 2-cyanopyridinethiones. These intermediates are further reacted with ethyl chloroacetate to produce cyano esters, which upon cyclization and subsequent reactions, lead to the formation of various pyrimidinone and oxazinone derivatives . Although the exact compound is not directly synthesized in the provided papers, the methodologies described could be adapted for its synthesis considering the structural similarities with the compounds mentioned.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl moiety fused with a thiophene ring, which is a common feature in the compounds synthesized in the first paper . The methoxyphenyl substitution patterns, as explored in the second paper, are crucial for the activity of the compounds and can significantly influence their binding affinity and selectivity . The presence of the acetamide scaffold is also a key structural element that contributes to the compound's properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, aminolysis, hydrolysis, and methylation . These reactions are fundamental in constructing the pyrimidinone and oxazinone cores and introducing various substituents that define the final compound's activity. The methoxyaryl substitution on the acetamide scaffold, as discussed in the second paper, is particularly important for modulating the antagonistic profile of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts provided. However, it can be inferred that the antimicrobial and anticancer activities of these compounds are significant, as they are comparable to reference drugs such as streptomycin and fusidic acid , and exhibit cytotoxicity on various human leukemic cell lines with IC50 values in the low micromolar range . The presence of methoxyphenyl groups and the acetamide scaffold are likely to influence the solubility, stability, and overall pharmacokinetic profile of the compound.

Scientific Research Applications

Synthesis and Evaluation of Anti-inflammatory and Analgesic Agents

Compounds with structural similarities to the query molecule have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel heterocyclic compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2), alongside analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-2 selectivity, with some displaying high inhibitory activity, analgesic protection, and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalytic Hydrogenation in Green Synthesis

The catalytic hydrogenation process, employing novel catalysts with high activity, selectivity, and stability, has been used for the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This process is crucial for the production of azo disperse dyes, showcasing an environmentally friendly approach to obtaining important intermediates with high selectivity and minimal by-products (Zhang, 2008).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity. These compounds were tested against various human cancer cell lines, showing efficacy comparable to known chemotherapeutic agents. This research underlines the potential of thieno[3,2-d]pyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A study on the synthesis of pyrimidinones and oxazinones fused with thiophene rings revealed significant antimicrobial properties. These compounds, derived from 2-Chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, emphasizing their potential in addressing antibiotic resistance (Hossan et al., 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of the compound. Remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-14(28)24-15-5-3-6-16(11-15)25-20(29)13-33-23-26-19-9-10-32-21(19)22(30)27(23)17-7-4-8-18(12-17)31-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSDKBXDOMSXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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